![molecular formula C8H14FNO3S B2809754 3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride CAS No. 2248828-42-2](/img/structure/B2809754.png)
3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride
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Overview
Description
“3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride” is a complex organic compound. It contains a sulfonyl fluoride group, a carbonyl group, and an amine group . The sulfonyl fluoride group is a functional group in organic chemistry, consisting of a sulfur atom bonded to an oxygen atom and a fluorine atom. The carbonyl group consists of a carbon atom double-bonded to an oxygen atom, and the amine group consists of a nitrogen atom bonded to one or more alkyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropane ring, the introduction of the carbonyl group, and the attachment of the sulfonyl fluoride group . The exact synthesis process would depend on the starting materials and the specific reaction conditions. It’s worth noting that the synthesis of enamides, which are related to the compound , can be achieved through a hydroamination of unactivated alkynes with lithium bis (fluorosulfonyl)imide .Molecular Structure Analysis
The molecular structure of “3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride” would be determined by the arrangement of its atoms and the bonds between them. The cyclopropane ring, for example, is a three-membered ring of carbon atoms. The carbonyl group would be attached to one of these carbon atoms, and the amine group would be attached to a carbon atom in the propane chain .Chemical Reactions Analysis
The chemical reactions involving “3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride” would depend on the reaction conditions and the other reactants present. For example, the amine group could participate in reactions with acids to form amides . The sulfonyl fluoride group could also undergo reactions, such as hydrolysis, to form sulfonic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride” would be determined by its molecular structure. For example, its solubility in water would be influenced by the polarities of its functional groups . Its boiling and melting points would depend on the strengths of the intermolecular forces between its molecules .Mechanism of Action
Safety and Hazards
The safety and hazards associated with “3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride” would depend on factors such as its reactivity, toxicity, and the precautions taken when handling it. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken .
Future Directions
properties
IUPAC Name |
3-[(2-methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO3S/c1-6-5-7(6)8(11)10-3-2-4-14(9,12)13/h6-7H,2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWIYTMKPKTZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCCCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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